1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9O2/c1-11-6-15(27)23-17(22-11)24-16(28)12-2-4-25(5-3-12)13-7-14(20-9-19-13)26-10-18-8-21-26/h6-10,12H,2-5H2,1H3,(H2,22,23,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGYNHWHHNJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core piperidine structure, followed by the introduction of the pyrimidinyl and triazolyl groups through nucleophilic substitution reactions. Key steps include:
Formation of Piperidine Core: Starting from commercially available piperidine derivatives, the core structure is synthesized through cyclization reactions.
Introduction of Pyrimidinyl Group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, often using a halogenated pyrimidine precursor.
Attachment of Triazolyl Group: The triazolyl group is added through a click chemistry approach, typically involving azide-alkyne cycloaddition.
Final Coupling: The final step involves coupling the pyrimidinyl and triazolyl substituted piperidine with the hydroxy-methylpyrimidine derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced at different sites, such as the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidinyl and triazolyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or KMnO₄ under mild conditions.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Reduced triazole or pyrimidine derivatives.
Substitution Products: Functionalized pyrimidine or triazole derivatives.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring linked to a pyrimidine structure, with a piperidine moiety that enhances its biological profile. The molecular formula is with a molecular weight of approximately 425.48 g/mol . The presence of multiple nitrogen-containing heterocycles suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing the triazole and pyrimidine moieties have shown effectiveness against various pathogens, including those from the ESKAPE group, which are notorious for their antibiotic resistance .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Mycobacterium tuberculosis | 32 µg/mL |
The compound's structural features may contribute to its ability to inhibit bacterial growth through interference with cellular processes such as DNA replication or protein synthesis.
Anticancer Activity
In vitro studies have demonstrated that triazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to our target were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, showing IC50 values in the micromolar range .
Table 2: Anticancer Activity Profiles
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HCT-116 | Compound D | 6.2 |
| T47D | Compound E | 27.3 |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in binding to target enzymes or receptors involved in critical cellular pathways. For instance, triazole derivatives have been known to inhibit fungal cytochrome P450 enzymes, which could be extrapolated to bacterial targets as well .
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of triazole-pyrimidine compounds. These studies revealed that modifications in the side chains significantly impacted their biological activity profiles. For instance, altering the position of substituents on the pyrimidine ring resulted in varying degrees of antibacterial efficacy against resistant strains .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual pyrimidine-triazole system contrasts with ’s benzisoxazole-chromene scaffold and ’s pyrazolopyridine backbone.
- The hydroxyl and methyl groups on the pyrimidine ring may enhance hydrogen-bonding and lipophilicity compared to ’s thiol and methoxy groups, which influence redox stability and solubility .
- The piperidine carboxamide linker in the target compound offers conformational flexibility absent in ’s rigid chromene system .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via multi-step routes involving heterocyclic coupling reactions. A common approach includes:
- Nucleophilic substitution of 4-chloropyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-triazole intermediate.
- Subsequent coupling with a piperidine-4-carboxamide derivative using amide bond-forming reagents like EDCI/HOBt. Optimizing reaction temperature (e.g., 80–100°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for nucleophilic substitution) improves yields to >70% .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) validates the connectivity of the triazole, pyrimidine, and piperidine moieties.
- LC-MS confirms molecular weight (e.g., m/z 366.5) and detects impurities (<2% via HPLC with C18 columns).
- X-ray crystallography resolves stereochemical ambiguities in the piperidine ring .
Q. What preliminary biological activities have been reported, and which assay systems are used?
Initial studies highlight antimicrobial and antiviral potential:
- Antiviral assays : Inhibition of viral replication (e.g., influenza A) in MDCK cells (IC₅₀ = 2.5 µM).
- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) with Ki = 0.8 µM, measured via spectrophotometric assays .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level?
Computational docking (AutoDock Vina) and mutagenesis studies reveal:
- The triazole ring forms hydrogen bonds with conserved residues (e.g., Asp27 in DHFR).
- The pyrimidine moiety engages in π-π stacking with hydrophobic pockets, enhancing binding affinity. MD simulations (>100 ns) confirm stable ligand-protein interactions in aqueous environments .
Q. What strategies address discrepancies in bioactivity data across different studies?
Contradictions in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM for antiviral activity) may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. MDCK) and viral strains.
- Compound stability : Perform stability tests under assay conditions (pH, temperature) using LC-MS to detect degradation products .
Q. How can structural modifications improve pharmacokinetic properties without compromising activity?
- Solubility enhancement : Introduce polar groups (e.g., -OH or -SO₃H) at the piperidine carboxamide.
- Metabolic stability : Replace labile methyl groups on pyrimidine with fluorine or deuterium to reduce CYP450-mediated oxidation. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide iterative optimization .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Murine models : Assess antiviral efficacy in influenza-infected BALB/c mice (oral dosing, 10 mg/kg).
- Toxicokinetics : Monitor liver enzyme levels (ALT/AST) and renal clearance over 14-day studies. PET imaging with radiolabeled analogs (e.g., ¹⁸F derivatives) tracks tissue distribution .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity (CC₅₀ = 50 µM vs. >100 µM in HEK293 cells).
- Resolution : Verify cell viability assays (MTT vs. resazurin) and compound purity (HPLC >98%). Contaminants from incomplete purification (e.g., unreacted intermediates) may skew results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
